4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine
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Overview
Description
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with a pyrrole moiety
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. For example, imidazole, a similar structure, is found in many drugs and has a broad range of biological activities .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrole ring have been found to affect a variety of pathways, depending on their specific structure and target .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some compounds with a pyrrole ring have been found to have antibacterial, antifungal, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole moiety, which can be synthesized through the condensation of a suitable aldehyde with an amine under acidic conditions. The pyrimidine core can be constructed via cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrimidine derivatives.
Scientific Research Applications
4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-N-[(1-methyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine
- 4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrrole ring and the trimethyl substitution on the pyrimidine core contribute to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-N-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-7-21-12(2)10-14(13(21)3)11-20(6)15-8-9-17-16(18-15)19(4)5/h8-10H,7,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBFKAKDYLKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)CN(C)C2=NC(=NC=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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